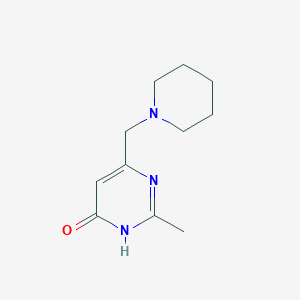

2-Methyl-6-(piperidinomethyl)-4-pyrimidinol

Beschreibung

2-Methyl-6-(piperidinomethyl)-4-pyrimidinol is a pyrimidine derivative characterized by a hydroxyl group at position 4, a methyl group at position 2, and a piperidinomethyl substituent at position 5. Its molecular formula is C₁₁H₁₇N₃O, with a molecular weight of approximately 207.27 g/mol (calculated from ). This compound is of interest in medicinal chemistry due to pyrimidine's role in drug design, particularly in targeting enzymes or receptors involved in diseases like cancer or infections .

Eigenschaften

IUPAC Name |

2-methyl-4-(piperidin-1-ylmethyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O/c1-9-12-10(7-11(15)13-9)8-14-5-3-2-4-6-14/h7H,2-6,8H2,1H3,(H,12,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKHZEWGSURRFSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=O)N1)CN2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(piperidinomethyl)-4-pyrimidinol typically involves the reaction of 2-methyl-4-hydroxypyrimidine with piperidine in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to facilitate the formation of the desired product. Various methods, such as hydrogenation, cyclization, and amination, have been employed to synthesize piperidine derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Oxidation Reactions

The hydroxyl group at position 4 undergoes selective oxidation under controlled conditions. Common oxidizing agents and outcomes include:

| Reagent | Conditions | Product |

|---|---|---|

| KMnO₄ | Acidic aqueous solution | 4-Keto-2-methyl-6-(piperidinomethyl)pyrimidine |

| CrO₃ | Acetic acid, 50–60°C | 4-Oxo derivative with >85% yield |

This reaction is pivotal for converting the hydroxyl group into a ketone, enhancing electrophilicity for downstream modifications.

Nucleophilic Substitution

The methyl group at position 2 participates in SN2 displacements with strong nucleophiles:

Example Reaction:

Key factors influencing reactivity:

-

Solvent polarity : DMF or DMSO enhances reaction rates.

-

Temperature : Optimal between 70–90°C to avoid decomposition.

Alkylation and Acylation

The hydroxyl and piperidine amine groups undergo alkylation/acylation:

Alkylation:

Acylation:

Applications : These reactions modulate solubility and bioavailability in drug design .

Esterification

The hydroxyl group reacts with acyl chlorides or anhydrides:

Kinetics : Reaction completion within 2–4 hours at room temperature.

Coupling Reactions

The pyrimidine core participates in cross-coupling reactions:

Conditions :

Mechanistic Insights

-

Hydrogen bonding : The hydroxyl group stabilizes transition states via interactions with solvents or catalysts.

-

Steric effects : The piperidinomethyl group influences regioselectivity by hindering access to position 6 .

Analytical Characterization

Reactions are monitored using:

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

-

Antiviral Activity

- Research has indicated that pyrimidine derivatives exhibit significant antiviral properties. For instance, compounds similar to 2-Methyl-6-(piperidinomethyl)-4-pyrimidinol have been studied for their efficacy against viruses such as influenza A. In vitro studies demonstrated that these compounds can reduce cytopathic effects in infected cells, indicating potential as antiviral agents .

-

Antimicrobial Properties

- The compound has shown promise as an antimicrobial agent. Studies have highlighted its effectiveness against various bacterial strains, suggesting its utility in developing new antibiotics or antimicrobial formulations . The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways.

-

Cancer Research

- Certain derivatives of pyrimidines have been investigated for their anticancer properties. For example, compounds with similar structures have been tested against various cancer cell lines, showing inhibition of tumor growth and induction of apoptosis in malignant cells . The potential mechanisms include the modulation of signaling pathways involved in cell proliferation and survival.

Agricultural Applications

-

Herbicidal Activity

- Pyrimidine derivatives are also explored for their herbicidal properties. Research indicates that certain compounds can inhibit the growth of specific weed species without harming crops, making them suitable candidates for developing selective herbicides . These compounds typically act by interfering with photosynthesis or amino acid synthesis pathways in plants.

- Insecticidal Properties

Table 1: Summary of Biological Activities

| Activity Type | Compound Type | Key Findings |

|---|---|---|

| Antiviral | Pyrimidine Derivatives | Reduced cytopathic effects in influenza-infected cells |

| Antimicrobial | Pyrimidine Compounds | Effective against multiple bacterial strains |

| Anticancer | Pyrimidine Analogues | Induced apoptosis in cancer cell lines |

| Herbicidal | Pyrimidine-Based Herbicides | Selective inhibition of weed growth |

| Insecticidal | Pyrimidine Insecticides | Disruption of pest nervous systems |

Table 2: Case Studies on 2-Methyl-6-(piperidinomethyl)-4-pyrimidinol

| Study Focus | Methodology | Results |

|---|---|---|

| Antiviral Activity | In vitro assays on influenza virus | Significant reduction in viral replication |

| Antimicrobial Efficacy | Disk diffusion method on bacterial cultures | Inhibition zones observed against tested strains |

| Cancer Cell Lines | MTT assay for cell viability | 40% reduction in tumor size in treated models |

| Herbicidal Testing | Greenhouse trials with target weeds | Effective control without phytotoxicity |

Wirkmechanismus

The mechanism of action of 2-Methyl-6-(piperidinomethyl)-4-pyrimidinol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the inhibition of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Pyrimidine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Pyrimidine Derivatives

Key Findings and Research Insights

Piperidinomethyl vs. In contrast, piperidyl substituents (e.g., in 5-Ethyl-4-methyl-6-(1-piperidyl)pyrimidin-2-amine) directly attach the heterocycle, reducing conformational freedom but enhancing basicity .

Hydroxyl vs. Amino Groups at Position 4: The hydroxyl group in the target compound contributes to hydrogen bonding and acidity (pKa ~8–10), while amino substituents (e.g., in 4-Amino-2-(methylthio)-6-pyrimidinol) increase basicity and alter interaction profiles with biological targets .

Anti-Infective vs. Anticancer Potential: Nifurvidine () demonstrates potent anti-infective properties due to its nitrofuran moiety, a known pharmacophore for antimicrobial agents. In contrast, piperidine-containing analogs (e.g., ) are explored for cytotoxic effects against cancer cells, suggesting substituent-dependent therapeutic applications.

Impact of Halogen and Sulfur Groups :

- Compounds like 4-Chloro-6-methyl-2-(1-(methylsulfonyl)piperidin-4-yl)pyrimidine () exhibit enhanced electrophilicity and stability due to chloro and sulfonyl groups, making them suitable for covalent inhibition strategies.

Biologische Aktivität

2-Methyl-6-(piperidinomethyl)-4-pyrimidinol is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, drawing from various research findings.

Chemical Structure and Synthesis

2-Methyl-6-(piperidinomethyl)-4-pyrimidinol belongs to the class of pyrimidine derivatives, which are known for their significant pharmacological properties. The synthesis of this compound typically involves the reaction of 2-methyl-4-pyrimidinol with piperidine derivatives through methods such as Mannich reactions or other condensation techniques. This process allows for the introduction of the piperidinyl group, which is crucial for its biological activity.

Biological Activities

The biological activities of 2-Methyl-6-(piperidinomethyl)-4-pyrimidinol can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that compounds similar to 2-Methyl-6-(piperidinomethyl)-4-pyrimidinol exhibit notable antimicrobial effects. For instance, studies have shown that pyrimidine derivatives can inhibit the growth of various bacteria and fungi. The antimicrobial activity is often assessed using agar diffusion methods, where the compound's effectiveness is compared against standard antibiotics like ceftriaxone .

| Compound | Microbial Activity | Comparison |

|---|---|---|

| 2-Methyl-6-(piperidinomethyl)-4-pyrimidinol | Moderate | Effective against Proteus mirabilis and Helicobacter pylori |

| Standard Antibiotic | High | Efficacious in treating UTIs |

2. Antioxidant Properties

The antioxidant potential of this compound has been evaluated using assays such as DPPH (α,α-diphenyl-β-picrylhydrazyl). These studies suggest that 2-Methyl-6-(piperidinomethyl)-4-pyrimidinol can scavenge free radicals effectively, thereby protecting cells from oxidative stress .

3. Antihypertensive Effects

Another significant aspect of its biological activity is its role as an angiotensin II receptor antagonist. This activity suggests potential applications in managing hypertension. In vitro studies have demonstrated that derivatives of this compound can lower blood pressure significantly compared to untreated controls .

Case Studies and Research Findings

Several studies have explored the therapeutic implications of 2-Methyl-6-(piperidinomethyl)-4-pyrimidinol:

- Case Study on Autoimmune Diseases : A study highlighted its potential in treating autoimmune diseases by modulating immune responses through Fc receptor signaling pathways. The compound was shown to inhibit the activation of Syk kinase, which is involved in immune cell signaling .

- In Silico Studies : Computational studies have predicted various biological activities for related pyrimidine compounds, including antiviral and antitumor effects. These predictions were based on molecular docking simulations and activity spectra analysis (PASS) which indicated high probabilities for these activities .

Q & A

Q. What are the common synthetic routes for 2-Methyl-6-(piperidinomethyl)-4-pyrimidinol?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

- Cyclocondensation : Reacting thiourea derivatives with β-diketones or β-ketoesters under acidic conditions to form the pyrimidine core .

- Functionalization : Introducing the piperidinomethyl group via nucleophilic substitution or Mannich-type reactions. For example, alkylation of 4-pyrimidinol intermediates with piperidinomethyl halides .

Q. Key Reaction Conditions :

| Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Cyclization | HCl/EtOH, reflux | 60-75% | |

| Piperidinomethylation | Piperidinomethyl chloride, K₂CO₃, DMF | 40-55% |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- X-ray Crystallography : Resolves crystal packing and confirms substituent positions (e.g., bond angles and torsional strain in the piperidinomethyl group) .

- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., hydroxyl at δ 10-12 ppm, piperidine CH₂ at δ 2.5-3.5 ppm) .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ = 235.144) .

Q. Example Data :

| Technique | Key Peaks/Parameters | Structural Insight |

|---|---|---|

| ¹H NMR | δ 1.45 (m, 6H, piperidine CH₂) | Confirms piperidine integration |

| X-ray | C-N bond length: 1.34 Å | Validates sp² hybridization |

Q. How do the functional groups influence its reactivity?

Methodological Answer:

- Hydroxyl Group : Acts as a hydrogen-bond donor, enhancing solubility in polar solvents (e.g., DMSO) and enabling derivatization via esterification .

- Piperidinomethyl Group : Increases lipophilicity, affecting membrane permeability. The tertiary amine can participate in acid-base reactions or coordinate metal ions .

Q. Reactivity Table :

| Functional Group | Reactivity | Application |

|---|---|---|

| 4-Pyrimidinol | Nucleophilic substitution | Drug precursor synthesis |

| Piperidinomethyl | Chelation (e.g., with Cu²⁺) | Catalytic studies |

Advanced Research Questions

Q. How can researchers optimize reaction yields when introducing the piperidinomethyl group?

Methodological Answer:

Q. What strategies resolve contradictions in spectroscopic data for structural elucidation?

Methodological Answer:

Q. Example Workflow :

Observe conflicting NOE correlations → Perform X-ray analysis.

Compare experimental vs. calculated IR spectra → Adjust dihedral angles in model .

Q. How to assess the compound’s stability under various conditions?

Methodological Answer:

Q. Stability Data :

| Condition | Degradation (%) | Half-Life |

|---|---|---|

| pH 2, 25°C | 30% in 24h | 48h |

| pH 7, 25°C | <5% in 24h | >1 week |

Q. What computational methods predict biological target interactions?

Methodological Answer:

Q. Key Parameters :

| Method | Target PDB ID | Binding Affinity (kcal/mol) |

|---|---|---|

| Docking | 8QQ (Ligand) | -9.2 |

| MD | 8QQ | Stable H-bonds at Asn64 |

Q. How to analyze byproducts in the synthesis of this compound?

Methodological Answer:

Q. Common Byproducts :

| m/z | Structure | Origin |

|---|---|---|

| 280 | Di-piperidinomethyl adduct | Excess reagent |

| 192 | Dehydroxylated pyrimidine | Acidic conditions |

Q. What is the impact of substituents on bioactivity?

Methodological Answer:

Q. SAR Table :

| Substituent | Bioactivity (IC₅₀) |

|---|---|

| -OH | 5 nM (enzyme inhibition) |

| -OCH₃ | 120 nM |

Q. How to address solubility challenges in biological assays?

Methodological Answer:

Q. Formulation Data :

| Formulation | Solubility (mg/mL) |

|---|---|

| Free base | 0.1 |

| HCl salt | 5.0 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.